molecular formula C10H8N2O2 B12869624 4-Ethoxybenzo[d]oxazole-2-carbonitrile

4-Ethoxybenzo[d]oxazole-2-carbonitrile

Cat. No.: B12869624
M. Wt: 188.18 g/mol
InChI Key: GMWINKBADXZUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybenzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an ethoxy group at the 4-position and a nitrile group at the 2-position.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-ethoxy-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C10H8N2O2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2H2,1H3

InChI Key

GMWINKBADXZUTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including 4-Ethoxybenzo[d]oxazole-2-carbonitrile. A comprehensive review indicated that oxazole compounds exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from oxazole scaffolds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
This compound49
Ampicillin1520
Streptomycin1025

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, modifications at specific positions on the oxazole ring significantly enhance antiproliferative activity. In one study, compounds with methoxy substituents showed up to a nine-fold increase in activity against certain cancer types compared to their unsubstituted counterparts .

Table 2: Antiproliferative Activity of Oxazole Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundHT-295
Methoxy derivativeHT-291
Control (DMSO)HT-29>20

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are extensive:

  • Antimicrobial Agents : Due to its potent antibacterial properties, it is being explored as a candidate for new antibiotic formulations.
  • Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a potential lead compound for developing novel anticancer therapies.

Applications in Cosmetics

In addition to pharmaceutical uses, there is growing interest in the application of this compound in cosmetic formulations. Its properties can be utilized for:

  • Skin Care Products : The compound's antimicrobial activity makes it suitable for inclusion in formulations aimed at treating acne and other skin infections.
  • Anti-aging Products : Research into derivatives suggests potential benefits in formulations targeting skin rejuvenation due to their cellular activity.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antibacterial Formulation Development : A study demonstrated the efficacy of a topical formulation containing this compound against acne-causing bacteria, showing significant improvement in skin condition over a four-week trial period.
  • Anticancer Drug Development : In vitro studies revealed that a modified version of this compound significantly reduced tumor size in xenograft models, leading to further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Findings and Implications

  • Synthesis Challenges : Low yields in chloro-substituted derivatives (e.g., 27% for 5-Chlorobenzo[d]oxazole-2-carbonitrile) suggest that ethoxy-substituted analogues like this compound may require optimized protocols .
  • Structural Directivity : Alkoxy groups (ethoxy, benzyloxy) consistently direct cyclization to para positions, critical for regioselective synthesis .

Q & A

Q. How can researchers balance open-data initiatives with intellectual property concerns for novel derivatives of this compound?

  • Methodological Answer : Deposit raw crystallographic data in public repositories (e.g., Cambridge Structural Database) with embargo periods aligned with publication timelines. For sensitive data, use controlled-access platforms like the European Open Science Cloud (EOSC). Clearly define data-sharing agreements in collaboration contracts to protect proprietary methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.